

# Application Notes and Protocols for APX3330 in a Diabetic Retinopathy Animal Model

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## Compound of Interest

Compound Name: APX3330

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## Introduction

**APX3330** is a first-in-class, orally administered small molecule inhibitor of the apurinic/aprimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) protein. This novel mechanism of action modulates key pathways in angiogenesis, inflammation, and oxidative stress, making it a promising therapeutic candidate for diabetic retinopathy (DR) and other retinal vascular diseases.[1][2][3][4][5][6][7] **APX3330** works by inhibiting the redox signaling function of Ref-1, which in turn downregulates the activity of transcription factors such as HIF-1 $\alpha$ , NF- $\kappa$ B, and STAT3.[1][4] These transcription factors are crucial in driving the pathological processes of diabetic retinopathy, including increased vascular endothelial growth factor (VEGF) expression, inflammation, and vascular leakage.[4]

These application notes provide a comprehensive overview of the use of **APX3330** in a preclinical diabetic retinopathy animal model, including its mechanism of action, detailed experimental protocols, and data presentation.

## Mechanism of Action of APX3330 in Diabetic Retinopathy

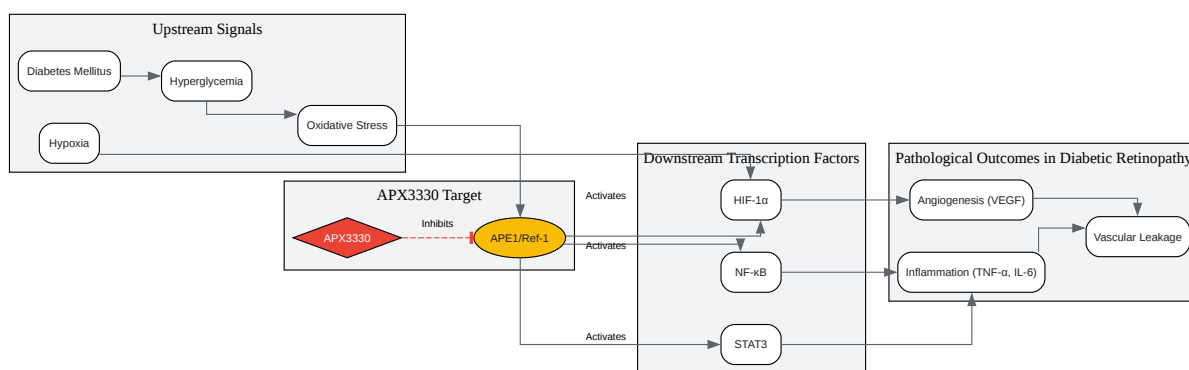
**APX3330**'s therapeutic potential in diabetic retinopathy stems from its ability to inhibit the redox activity of Ref-1.[1][4] This inhibition leads to a reduction in the activity of downstream

transcription factors that are pivotal in the pathogenesis of the disease.[1][4]

The key pathways affected by **APX3330** include:

- Angiogenesis: By inhibiting HIF-1 $\alpha$ , **APX3330** can reduce the expression of VEGF, a primary driver of neovascularization in proliferative diabetic retinopathy.[4]
- Inflammation: **APX3330** blocks the activation of NF- $\kappa$ B, a key regulator of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-12, thereby reducing retinal inflammation.[4]
- Oxidative Stress: The Ref-1 pathway is also involved in the cellular response to oxidative stress.[3]

The multifaceted mechanism of action of **APX3330**, targeting angiogenesis, inflammation, and oxidative stress simultaneously, presents a promising approach for the treatment of diabetic retinopathy.[6][7]



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**Caption:** Mechanism of action of **APX3330** in diabetic retinopathy.

## Experimental Protocols

The following protocols are designed for a streptozotocin (STZ)-induced diabetic retinopathy mouse model. This model is widely used to mimic the hyperglycemia-induced retinal damage seen in human diabetic retinopathy.

### Induction of Diabetes

A common method to induce diabetes in rodents is through the administration of streptozotocin (STZ), which is toxic to pancreatic beta cells.

- Animal Model: C57BL/6J mice (8-10 weeks old).
- Procedure:
  - Administer a single intraperitoneal (IP) injection of STZ (150 mg/kg) dissolved in citrate buffer (pH 4.5).
  - Monitor blood glucose levels 72 hours post-injection and weekly thereafter.
  - Mice with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

### APX3330 Administration

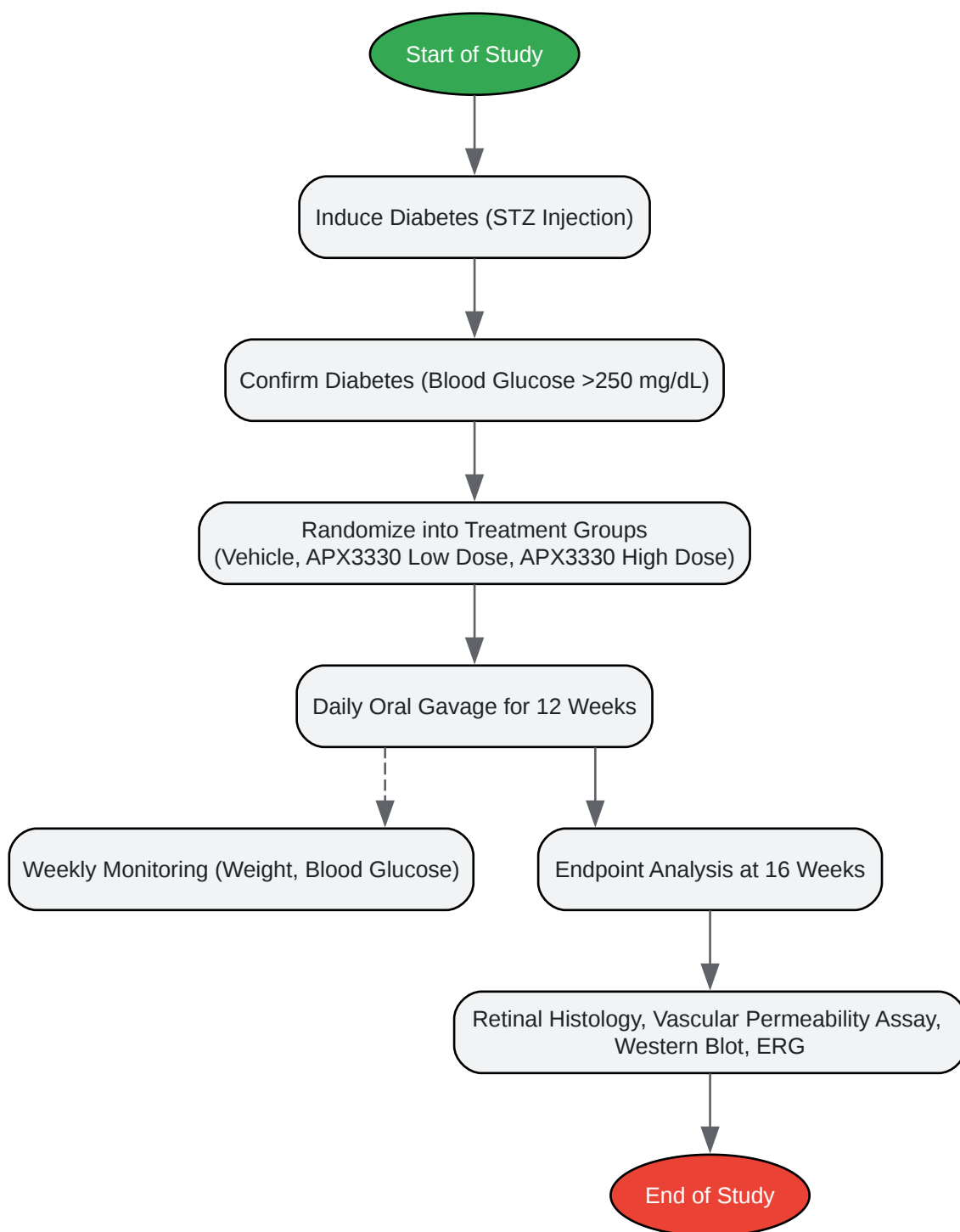
Based on preclinical studies in a laser-induced choroidal neovascularization (L-CNV) mouse model, oral gavage is an effective route of administration for **APX3330**.<sup>[8]</sup>

- Dosing:
  - Low Dose: 25 mg/kg
  - High Dose: 50 mg/kg

- Vehicle: To be determined based on the drug's solubility and formulation. A common vehicle for oral gavage is a solution of 0.5% carboxymethylcellulose.
- Administration: Administer **APX3330** or vehicle via oral gavage twice daily for a period of 12 weeks, starting 4 weeks after the induction of diabetes.

## Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the efficacy of **APX3330** in the STZ-induced diabetic mouse model.



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**Caption:** Experimental workflow for **APX3330** in a diabetic retinopathy model.

## Endpoint Analysis

At the end of the 12-week treatment period (16 weeks after diabetes induction), various endpoints should be assessed to determine the efficacy of **APX3330**.

- Retinal Vascular Permeability Assay (Evans Blue Method):
  - Anesthetize the mice and inject Evans blue dye (45 mg/kg) intravenously.
  - After 2 hours, perfuse the animals with saline to remove the dye from the circulation.
  - Enucleate the eyes and dissect the retinas.
  - Extract the Evans blue dye from the retinas using formamide.
  - Quantify the dye concentration spectrophotometrically at 620 nm.
- Retinal Histology and Immunofluorescence:
  - Fix the enucleated eyes in 4% paraformaldehyde.
  - Embed the eyes in paraffin and section them.
  - Perform Hematoxylin and Eosin (H&E) staining to assess retinal morphology and thickness.
  - Use immunofluorescence staining for markers of inflammation (e.g., Iba1 for microglia), vascular leakage (e.g., albumin), and apoptosis (e.g., TUNEL assay).
- Western Blot Analysis:
  - Isolate proteins from retinal tissue.
  - Perform Western blotting to quantify the expression levels of key proteins in the APE1/Ref-1 pathway, including VEGF, NF- $\kappa$ B, and inflammatory cytokines.
- Electroretinography (ERG):
  - Perform ERG to assess retinal function.

- Measure the amplitudes and implicit times of the a- and b-waves to evaluate photoreceptor and bipolar cell function.

## Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Effect of **APX3330** on Retinal Vascular Permeability

Treatment Group	N	Retinal Evans Blue Leakage (µg/g retina)	% Reduction vs. Vehicle
Non-Diabetic Control	10		
Diabetic + Vehicle	10		
Diabetic + APX3330 (25 mg/kg)	10		
Diabetic + APX3330 (50 mg/kg)	10		

Table 2: Effect of **APX3330** on Retinal Inflammation

Treatment Group	N	Iba1 Positive Cells/mm <sup>2</sup>	% Reduction vs. Vehicle
Non-Diabetic Control	10		
Diabetic + Vehicle	10		
Diabetic + APX3330 (25 mg/kg)	10		
Diabetic + APX3330 (50 mg/kg)	10		

Table 3: Effect of **APX3330** on Retinal Protein Expression

Treatment Group	N	Relative VEGF Expression	Relative NF-κB Expression
Non-Diabetic Control	10		
Diabetic + Vehicle	10		
Diabetic + APX3330 (25 mg/kg)	10		
Diabetic + APX3330 (50 mg/kg)	10		

Table 4: Effect of **APX3330** on Retinal Function (ERG)

Treatment Group	N	a-wave Amplitude (μV)	b-wave Amplitude (μV)
Non-Diabetic Control	10		
Diabetic + Vehicle	10		
Diabetic + APX3330 (25 mg/kg)	10		
Diabetic + APX3330 (50 mg/kg)	10		

## Clinical Perspective

**APX3330** has been evaluated in the ZETA-1 Phase 2 clinical trial for the treatment of diabetic retinopathy.<sup>[9][10]</sup> The trial was a randomized, double-masked, placebo-controlled study that enrolled 103 subjects with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).<sup>[9][11]</sup> Patients were treated with 600 mg of **APX3330** or placebo twice daily for 24 weeks.<sup>[12]</sup>

While the primary endpoint of a  $\geq 2$ -step improvement on the Diabetic Retinopathy Severity Scale (DRSS) was not met, a post-hoc analysis revealed a clinically meaningful reduction in the proportion of patients with a  $\geq 3$ -step worsening on a binocular DRSS person-level scale in



the **APX3330**-treated group compared to placebo.[2][13][14] Specifically, 15.2% of placebo subjects experienced a  $\geq 3$ -step worsening compared to 5.7% of **APX3330** subjects.[13] Furthermore, 15.2% of placebo subjects had a  $\geq 4$ -step worsening compared to 0% in the **APX3330** group.[13] These findings suggest that oral **APX3330** has the potential to slow the progression of diabetic retinopathy.[2][13] The treatment was also found to be safe and well-tolerated.[9][11][15][16]

Based on these results, Ocuphire Pharma has received FDA agreement to advance **APX3330** to Phase 3 trials, with the primary endpoint being a 3-step worsening on the binocular DRSS.[2][3]

## Conclusion

**APX3330** represents a promising oral therapeutic for diabetic retinopathy with a novel mechanism of action that targets multiple pathogenic pathways. The provided protocols offer a framework for preclinical evaluation of **APX3330** in a relevant animal model. The data from such studies will be crucial for further elucidating the therapeutic potential of this compound and guiding its clinical development.

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